![molecular formula C11H12N2O2 B2880307 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol CAS No. 1344247-38-6](/img/structure/B2880307.png)

1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol

Vue d'ensemble

Description

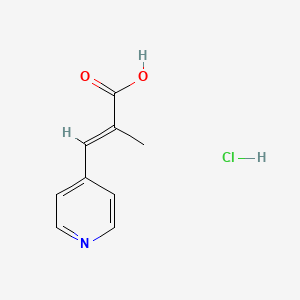

“1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol” is a chemical compound that belongs to the class of benzoxazole derivatives . Benzoxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It’s a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzoxazole ring attached to a pyrrolidin-3-ol group . The exact structure can be confirmed by techniques like IR, 1H/13C-NMR, and mass spectrometry .Applications De Recherche Scientifique

Electropolymerization and Conducting Polymers

Research has demonstrated the synthesis and electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, including compounds similar to 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol. These compounds, such as 1,4-bis(pyrrol-2-yl)benzene and its derivatives, have been shown to oxidize at low potentials to form cation radicals, leading to the creation of conducting polymers with stable electrically conducting forms. This has significant implications for the development of new materials with potential applications in electronic devices and sensors (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, Musgrave, 1996).

Novel Synthetic Methods

Innovative synthetic methods have been developed using compounds structurally related to this compound, facilitating the construction of complex molecular frameworks. For example, metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved through intramolecular oxidative N-N bond formation, showcasing a novel approach to constructing biologically significant heterocycles (Zheng, Ma, Tang, Zhang-Negrerie, Du, Zhao, 2014).

Catalysis and Oxidation Reactions

Research into 1,3-oxazolidine-based ligands, which share a functional similarity with this compound, has led to the development of novel Cu(II) complexes that catalyze the oxidation of benzyl alcohols. These complexes demonstrate the influence of reaction conditions and the steric and electronic properties of reagents on selectivity and activity, highlighting the potential for developing new catalytic systems for oxidation reactions (Bikas, Ajormal, Emami, Noshiranzadeh, Kozakiewicz, 2018).

Corrosion Inhibition

Compounds like this compound have been studied for their potential as corrosion inhibitors. Triazole derivatives, for instance, have been evaluated for their effectiveness in protecting mild steel in acidic environments, showcasing the role of molecular structure in determining inhibitory efficiency and providing insights into the design of new corrosion inhibitors (Ma et al., 2017).

Fungicidal Activity

Research into 1,2,4-triazole derivatives containing functional groups related to this compound has led to the discovery of compounds with significant fungicidal activity against a range of phytopathogens. This opens up possibilities for developing new agrochemicals to protect crops and ensure food security (Bai, Liu, Chenzhang, Xiao, Fu, Qin, 2020).

Propriétés

IUPAC Name |

1-(1,3-benzoxazol-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-8-5-6-13(7-8)11-12-9-3-1-2-4-10(9)15-11/h1-4,8,14H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDISUFYLUUTLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)thio)propan-1-one](/img/structure/B2880225.png)

![N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2880227.png)

![N-(3-(methylthio)phenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2880231.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2880232.png)

![Cis-Tert-Butyl3A-Aminohexahydrocyclopenta[B]Pyrrole-1(2H)-Carboxylate](/img/no-structure.png)

![2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose](/img/structure/B2880240.png)

![Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2880244.png)